molecular formula C12H15N B1276312 1-Benzyl-1,2,3,6-tetrahydropyridine CAS No. 40240-12-8

1-Benzyl-1,2,3,6-tetrahydropyridine

Katalognummer: B1276312
CAS-Nummer: 40240-12-8
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: SIRJFTFGHZXRRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C12H15N. It is a derivative of tetrahydropyridine and features a benzyl group attached to the nitrogen atom. This compound has garnered significant attention due to its unique chemical properties and its role in scientific research, particularly in the study of neurodegenerative diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common approach involves the reduction of 1-benzyl-4-piperidone using sodium borohydride in methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reduction process using sodium borohydride makes it feasible for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of the compound can yield this compound-4-ol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: this compound-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1,2,3,6-tetrahydropyridine has been extensively studied for its applications in various fields:

Wirkmechanismus

1-Benzyl-1,2,3,6-tetrahydropyridine exerts its effects primarily through its interaction with dopaminergic neurons. It is metabolized to 1-methyl-4-phenylpyridinium ion (MPP+), which selectively targets and damages dopaminergic neurons in the substantia nigra. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific structure, which allows it to be metabolized into MPP+, a potent neurotoxin. This property makes it invaluable in neurodegenerative disease research, particularly for studying the mechanisms underlying Parkinson’s disease and testing potential therapeutic agents .

Conclusion

This compound is a compound of significant scientific interest due to its unique chemical properties and its applications in neurodegenerative disease research. Its ability to induce dopaminergic neuron degeneration makes it a valuable tool for studying the mechanisms of neurodegeneration and testing neuroprotective agents. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance in both academic and industrial settings.

Eigenschaften

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRJFTFGHZXRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423621
Record name 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40240-12-8
Record name 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1,2,3,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5.16 g (20 mmoles) of 1-benzyl-4-morpholino-1,2,3,6-tetrahydropyridine in 10 ml of tetrahydrofuran (THF) is added to 2.44 g (20 mmoles) of solid 9-BBN. A suspension results which becomes clear after stirring for 6 hours at 25° C. The THF is removed under reduced pressure (20 Torr) and 2 ml of methanol is added to the remaining solid. An exothermic reaction is initiated by gentle warming and results in a clear solution which is stirred. The stirring is stopped and the mixture is cooled slowly to crystallize the by-product, B-(morpholino)-9-BBN methanol complex. The solid is triturated with n-pentane (3×30 ml) and the combined pentane layers are washed successively with water (3×10 ml), 3N sodium hydroxide (3×6 ml) and water (2×10 ml). The pentane layer is evaporated. The residue is purified by distillation to give 2.90 g (85 percent yield based on 1-benzyl-4-morpholino-1,2,3,6-tetrahydropyridine) of 1 -benzyl-1,2,3,6-tetrahydropyridine, boiling point 98° C.-100° C. at 1 Torr.
Quantity
5.16 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.4 mL of benzyl bromide (20 mmol) was added dropwise over an hour to a solution of 1.6 mL of pyridine in 5 mL of acetonitrile. Then reaction mixture was heated at 70 to 72° C. for 3 hours. Solvent was removed under reduced pressure and the residue was dissolved in 16 mL of ethanol. 1.1 g of sodium borohydride (30 mmol) was added in small portions over 30 minutes. After stirring for 24 hs reaction mixture was carefully quenched with 50 mL of water and solvents were removed in vacuo. The residue was portioned between ethyl acetate and 2M NaOH solution. Organic extracts were washed with brine, dried over MgSO4 and evaporated to afford crude 3.36 g of crude 1-benzyl-1,2,3,6-tetrahydropyridine which was used in the next step without purification.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 3
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 5
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-Benzyl-1,2,3,6-tetrahydropyridine
Customer
Q & A

Q1: Why is potassium borohydride (KBH4) preferred over sodium borohydride (NaBH4) in the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives?

A1: The research demonstrates that while both KBH4 and NaBH4 can reduce pyridinium salts to their corresponding tetrahydropyridines, KBH4 consistently provides higher yields []. This is attributed to the lower reactivity of KBH4 towards methanol, the solvent used in the reaction. Sodium borohydride reacts more readily with methanol, even at room temperature, leading to side reactions and a decrease in the yield of the desired product. This effect is particularly pronounced in the synthesis of compounds containing nitro- or cyano- groups, where the use of NaBH4 results in more impurities and consequently lower yields [].

Q2: What is the significance of the synthetic route described in the research for producing this compound and its derivatives?

A2: The research focuses on optimizing the synthesis of this compound derivatives, which are important precursors to piperidine derivatives []. Piperidines are widely used building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The traditional methods for synthesizing piperidines from pyridines often involve expensive metal catalysts and harsh reaction conditions. The indirect synthetic route described in the research, using pyridinium salts as starting materials and KBH4 as the reducing agent, offers a milder, cost-effective, and potentially scalable alternative for producing these valuable compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.